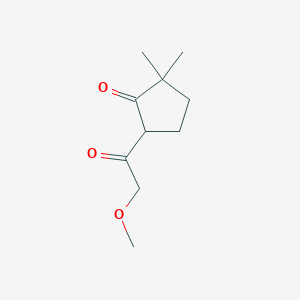
5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one is a chemical compound characterized by its unique structure, which includes a methoxyacetyl group attached to a dimethylcyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one typically involves the reaction of Meldrum’s acid with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under a nitrogen atmosphere at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyacetyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the materials science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating materials with tailored properties.
Mechanism of Action
The mechanism by which 5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyacetyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Methoxyacetyl chloride: Used in similar synthetic applications but lacks the cyclopentanone ring.
2,2-Dimethylcyclopentanone: Shares the cyclopentanone ring but lacks the methoxyacetyl group.
Methoxyacetic anhydride: Similar functional group but different overall structure.
Uniqueness: 5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one is unique due to the combination of the methoxyacetyl group and the dimethylcyclopentanone ring. This combination imparts distinct chemical properties, such as reactivity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
5-(2-methoxyacetyl)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O3/c1-10(2)5-4-7(9(10)12)8(11)6-13-3/h7H,4-6H2,1-3H3 |
InChI Key |
AEMINUCVDKEPGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1=O)C(=O)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


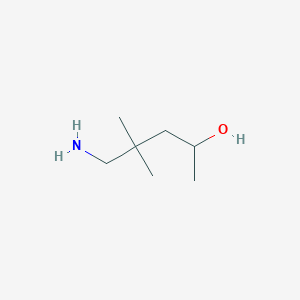
![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13317306.png)

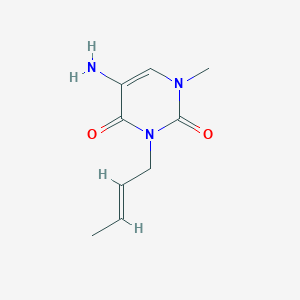
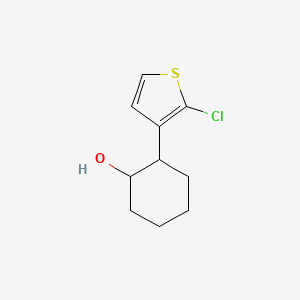

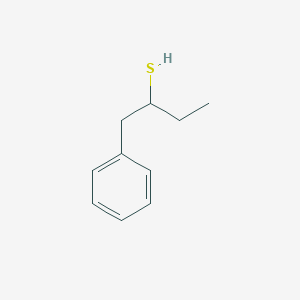
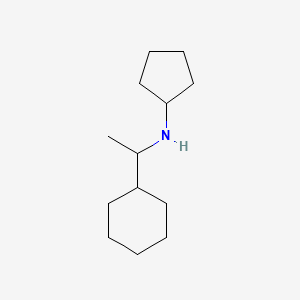

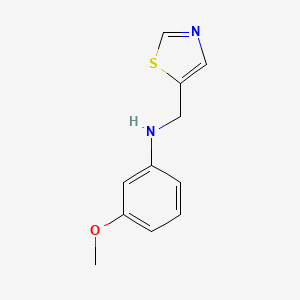

![5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13317374.png)
![2-[(3-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B13317376.png)
![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)
